4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-18-16(20-7-9-21-10-8-20)14-11-15(22-17(14)19-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMZEHQTYAMEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high purity levels required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications in Thienopyrimidine Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Position 2 Substituents :
- Chloro and mercapto groups at position 2 (e.g., compounds 2 and 3) enhance reactivity for further functionalization via nucleophilic substitution or coupling reactions .
- Methyl groups (main compound) may improve metabolic stability compared to halogens .
Position 4 Substituents: Morpholine is a common substituent due to its hydrogen-bonding capability and moderate lipophilicity.
Core Isomerism: Thieno[2,3-d]pyrimidine vs. thieno[3,2-d]pyrimidine isomers (compound 5) differ in electronic distribution, affecting interactions with biological targets. For example, thieno[3,2-d]pyrimidines may exhibit stronger π-stacking due to altered sulfur positioning .
Physicochemical Properties
| Property | Main Compound | 4-(2-Chloro) Derivative (Compound 2) | Thieno[3,2-d]pyrimidine (Compound 5) |
|---|---|---|---|
| Molecular Weight | ~323 g/mol (estimated) | 255.72 g/mol | ~300–350 g/mol |
| Solubility | Low (lipophilic) | Moderate in DMSO | Variable based on substituents |
| Stability | Stable under inert gas | Sensitive to hydrolysis | Depends on substituents |
| Synthetic Accessibility | Moderate | High (commercial availability) | Moderate |
Q & A
Q. Key Considerations :
- Temperature control (-78°C) prevents side reactions.
- Use anhydrous solvents to avoid hydrolysis of intermediates.
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- 1H NMR : Confirm morpholine protons (δ ~3.5 ppm as a singlet) and aromatic protons from the phenyl group (δ ~7.2–7.5 ppm). For example, similar morpholine-containing analogs show distinct splitting patterns in DMSO-d6 .
- LCMS : Molecular ion peaks (e.g., [M+H]+) validate molecular weight. A related pyrimidine derivative displayed [M+H]+ at m/z 367.5 .
- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values.
Q. Methodological Tip :
- Use high-resolution NMR (600 MHz) to resolve overlapping peaks in aromatic regions .
Advanced: How do structural modifications (e.g., substituents on the thienopyrimidine core) influence biological activity?
Answer:
Substituent effects are critical for target selectivity and potency. For example:
| Substituent | Core Position | Biological Impact | Source |
|---|---|---|---|
| Methyl | 2-position | Enhances metabolic stability | |
| Phenyl | 6-position | Improves receptor selectivity | |
| Chloro | 2-position | Increases antimicrobial activity |
Q. Experimental Design :
- Compare analogs in enzyme inhibition assays (e.g., kinase panels) to map structure-activity relationships (SAR).
- Use molecular docking to predict substituent interactions with binding pockets .
Advanced: How can contradictory data on biological activity across studies be resolved?
Answer:
Contradictions often arise from:
Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration in kinase assays).
Substituent Effects : Minor structural changes (e.g., methyl vs. ethyl groups) alter lipophilicity and bioavailability .
Q. Resolution Strategies :
- Standardized Protocols : Replicate studies using identical conditions (e.g., IC50 measurements at fixed ATP levels).
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO% in assays).
Advanced: What methodological approaches optimize reaction yields during synthesis?
Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling reactions to reduce byproducts.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance SNAr efficiency for morpholine incorporation .
- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times.
Q. Case Study :
- A methyl-substituted analog achieved 82% yield using n-BuLi/THF at -78°C, highlighting the importance of cryogenic conditions .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?
Answer:
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CNS permeability. For example, phenyl groups increase logP, enhancing membrane penetration but risking toxicity .
- Dynamics Simulations : Molecular dynamics (MD) simulate binding stability with targets (e.g., kinase domains) to prioritize derivatives with prolonged residence times.
Q. Validation :
Advanced: What analytical strategies differentiate polymorphic forms of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
